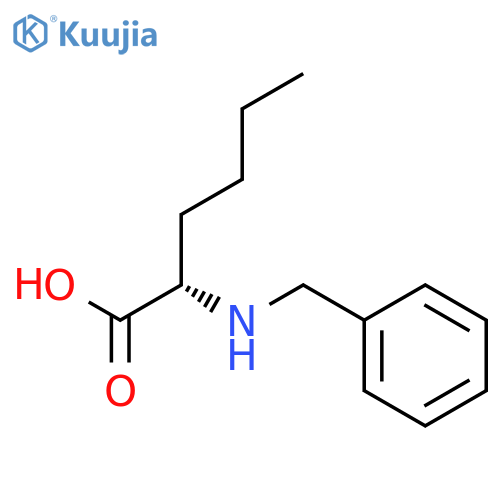Cas no 17345-51-6 (BZL-NLE-OH)

BZL-NLE-OH structure
BZL-NLE-OH 化学的及び物理的性質
名前と識別子
-
- L-Norleucine,N-(phenylmethyl)-
- BZL-NLE-OH
- BZL-L-2-AMINOHEXANOIC ACID
- N-alpha-Benzyl-L-norleucine
- 17345-51-6
- SCHEMBL25380272
-
- インチ: InChI=1S/C13H19NO2/c1-2-3-9-12(13(15)16)14-10-11-7-5-4-6-8-11/h4-8,12,14H,2-3,9-10H2,1H3,(H,15,16)/t12-/m0/s1
- InChIKey: HQDXZMGISBZJCQ-LBPRGKRZSA-N
- ほほえんだ: C1(CN[C@H](C(O)=O)CCCC)=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 221.14167
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 密度みつど: 1.060±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.44 g/l)(25ºC)、
- PSA: 49.33
BZL-NLE-OH 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B997608-50mg |
BZL-NLE-OH |
17345-51-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B997608-100mg |
BZL-NLE-OH |
17345-51-6 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B997608-500mg |
BZL-NLE-OH |
17345-51-6 | 500mg |
$ 185.00 | 2022-06-06 |
BZL-NLE-OH 関連文献
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
17345-51-6 (BZL-NLE-OH) 関連製品
- 433933-93-8(1-(Phenylmethyl)-2,5-pyrrolidinedicarboxylic Acid)
- 78800-52-9(5-phenylpyrrolidine-2-carboxylic acid)
- 21319-53-9(1-Benzylpiperidine-2-carboxylic acid)
- 1859-49-0(N-Benzyl-L-isoleucine)
- 31795-93-4((2S)-1-benzylpyrrolidine-2-carboxylic acid)
- 18085-40-0(1-Benzylazetidine-2-carboxylic acid)
- 77539-18-5(L-Glutamic acid,N-(phenylmethyl)-)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
